テトラブチルアンモニウムトリフルオロメタンスルホネート

概要

説明

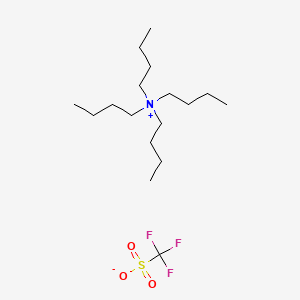

テトラブチルアンモニウムトリフルオロメタンスルホネートは、テトラブチルアンモニウムトリフラートとしても知られており、分子式 (CH3CH2CH2CH2)4N(CF3SO3) の化学化合物です。有機溶媒に高度に溶解する白色結晶固体です。 この化合物は、そのユニークな特性により、さまざまな化学反応や産業用途で広く使用されています .

科学的研究の応用

Tetrabutylammonium trifluoromethanesulfonate has a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst in various organic synthesis reactions.

Biology: It is employed in the study of enzyme mechanisms and protein interactions.

Medicine: It is used in the development of pharmaceutical compounds and drug delivery systems.

Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

Tetrabutylammonium trifluoromethanesulfonate should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

作用機序

テトラブチルアンモニウムトリフルオロメタンスルホネートの作用機序は、相間移動触媒として作用する能力に関係しています。これは、異なる相の間で反応物を移動させ、反応速度を高めます。 この化合物は、酵素やタンパク質などの分子標的に作用し、それらの活性と機能に影響を与えます .

類似化合物の比較

類似化合物

- テトラブチルアンモニウムテトラフルオロボレート

- テトラブチルアンモニウムヘキサフルオロリン酸

- テトラブチルアンモニウム過塩素酸

- テトラエチルアンモニウムp-トルエンスルホネート

独自性

テトラブチルアンモニウムトリフルオロメタンスルホネートは、有機溶媒への高い溶解性と、さまざまな化学反応で汎用的な触媒として機能する能力により、ユニークです。 そのトリフルオロメタンスルホネートアニオンは安定性を提供し、他の類似の化合物と比較して反応性を高めます .

生化学分析

Biochemical Properties

Tetrabutylammonium trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly as a catalyst and reagent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the activation of thioglycosides and in the electrochemical reduction of CO2 in ionic liquid/organic solvent mixtures . The nature of these interactions often involves the stabilization of reaction intermediates and the facilitation of electron transfer processes.

Cellular Effects

Tetrabutylammonium trifluoromethanesulfonate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in studies involving the controlled release and uptake of guests in metallohosts . These effects are crucial for understanding how this compound can be utilized in drug delivery systems and other biomedical applications.

Molecular Mechanism

The molecular mechanism of tetrabutylammonium trifluoromethanesulfonate involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a precursor in the formation of deep eutectic solvents and participates in various electrochemical studies . These interactions are essential for its role in facilitating biochemical reactions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetrabutylammonium trifluoromethanesulfonate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, making it suitable for prolonged use in in vitro and in vivo experiments . Understanding these temporal effects is vital for optimizing its application in research and industry.

Dosage Effects in Animal Models

The effects of tetrabutylammonium trifluoromethanesulfonate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Research on its dosage effects is essential for determining safe and effective concentrations for use in various applications . These studies help establish guidelines for its use in biomedical research and potential therapeutic applications.

Metabolic Pathways

Tetrabutylammonium trifluoromethanesulfonate is involved in several metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, which are crucial for understanding its role in cellular metabolism . These interactions provide insights into how the compound can be used to modulate metabolic processes and develop new therapeutic strategies.

Transport and Distribution

The transport and distribution of tetrabutylammonium trifluoromethanesulfonate within cells and tissues are influenced by various transporters and binding proteins. Its localization and accumulation are critical for its activity and function . Understanding these aspects is essential for optimizing its delivery and efficacy in biomedical applications.

Subcellular Localization

Tetrabutylammonium trifluoromethanesulfonate’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its biochemical interactions and effects . These insights are crucial for developing targeted delivery systems and enhancing its therapeutic potential.

準備方法

合成経路と反応条件

テトラブチルアンモニウムトリフルオロメタンスルホネートは、テトラブチルアンモニウムヒドロキシドとトリフルオロメタンスルホン酸の反応によって合成できます。この反応は通常、アセトニトリルまたはメタノールなどの有機溶媒中で行われます。 生成された生成物はその後、再結晶によって精製されます .

工業的生産方法

工業的な設定では、テトラブチルアンモニウムトリフルオロメタンスルホネートの生産は、同様の合成経路を介しますが、より大きな規模で行われます。反応条件は、最終生成物の高収率と純度を確保するように最適化されています。 この化合物はその後、さまざまな用途のために包装され、販売されます .

化学反応の分析

反応の種類

テトラブチルアンモニウムトリフルオロメタンスルホネートは、次を含むいくつかの種類の化学反応を起こします。

縮合反応: アルコールとカルボン酸の縮合反応の触媒として作用します.

置換反応: スルホニルクロリドを用いた芳香族化合物の置換反応に使用されます.

分解反応: アルカンの分解を促進します.

アルキル化反応: アルケンのアルキル化に関与しています.

異性化反応: アルカンの異性化を触媒します.

トランスアルキル化反応: 芳香族化合物のトランスアルキル化に使用されます.

トランスブロモ化反応: トランスブロモ化反応やその他のフリーデル・クラフツ反応に関与します.

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、アルコール、カルボン酸、スルホニルクロリド、アルカン、アルケン、芳香族化合物などがあります。 これらの反応は通常、最適な結果を確保するために、制御された温度と圧力条件下で行われます .

生成される主な生成物

これらの反応から生成される主な生成物には、エステル、置換芳香族化合物、分解アルカン、アルキル化アルケン、異性化アルカン、トランスアルキル化芳香族化合物、および臭素化化合物などがあります .

科学研究への応用

テトラブチルアンモニウムトリフルオロメタンスルホネートは、次を含む幅広い科学研究の用途があります。

生物学: 酵素機構とタンパク質相互作用の研究に使用されます.

工業: 特殊化学薬品や材料の生産に使用されます.

類似化合物との比較

Similar Compounds

- Tetrabutylammonium tetrafluoroborate

- Tetrabutylammonium hexafluorophosphate

- Tetrabutylammonium perchlorate

- Tetraethylammonium p-toluenesulfonate

Uniqueness

Tetrabutylammonium trifluoromethanesulfonate is unique due to its high solubility in organic solvents and its ability to act as a versatile catalyst in various chemical reactions. Its trifluoromethanesulfonate anion provides stability and enhances its reactivity compared to other similar compounds .

特性

IUPAC Name |

tetrabutylazanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.CHF3O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)8(5,6)7/h5-16H2,1-4H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJQKNVVBBIPBA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Tetrabutylammonium trifluoromethanesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19833 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35895-70-6 | |

| Record name | Tetrabutylammonium trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35895-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium, salt with trifluoromethylsulphonic acid (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035895706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium, salt with trifluoromethylsulphonic acid (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。